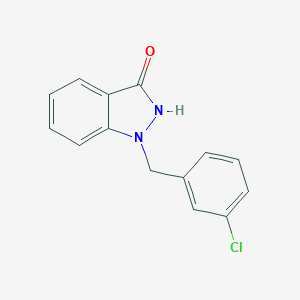
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . This method has been optimized to improve yields and reduce byproducts. Industrial production methods often involve transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, which employs oxygen as the terminal oxidant .
Analyse Chemischer Reaktionen
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound may also interact with receptors and other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound without the m-chlorobenzyl group, which has different chemical properties and biological activities.
2H-Indazole: A structural isomer with distinct reactivity and applications.
3-Amino-1H-indazole-1-carboxamides: These compounds have shown significant antiproliferative activity against cancer cell lines.
Eigenschaften
CAS-Nummer |
1025-59-8 |
|---|---|
Molekularformel |
C14H11ClN2O |
Molekulargewicht |
258.7 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18) |
InChI-Schlüssel |
ZRZSYDHZWHSHMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Key on ui other cas no. |
1025-59-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















